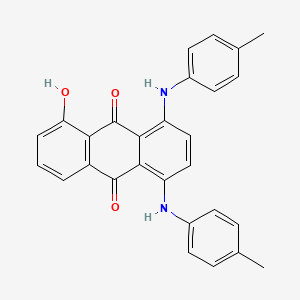
Sudan Green
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sudan Green is a synthetic azo dye, part of the Sudan dye family, which is primarily used for coloring purposes. These dyes are known for their vivid colors and are often used in industrial applications such as coloring oils, waxes, and plastics. This compound, like other Sudan dyes, is characterized by its ability to impart a bright green hue to various substrates.
准备方法
Synthetic Routes and Reaction Conditions: Sudan Green is synthesized through a diazotization reaction followed by coupling with a suitable aromatic compound. The process typically involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with a coupling component, such as a phenol or an aromatic amine, to form the azo dye.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the dye. The process may involve the use of solvents, catalysts, and temperature control to optimize the reaction.
化学反应分析
Types of Reactions: Sudan Green undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized to form various oxidation products.
Reduction: Reduction of this compound can lead to the cleavage of the azo bond, resulting in the formation of aromatic amines.
Substitution: The dye can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents present on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various quinones and other oxidized aromatic compounds.
Reduction Products: Aromatic amines such as aniline derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives of this compound.
科学研究应用
Sudan Green has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer dye in chromatography and as a staining agent in various analytical techniques.
Biology: Employed in histological staining to highlight specific structures in biological tissues.
Medicine: Investigated for its potential use in diagnostic assays and as a marker in medical imaging.
Industry: Utilized in the manufacturing of colored plastics, waxes, and oils.
作用机制
The mechanism of action of Sudan Green involves its interaction with molecular targets through its azo group. The dye can form complexes with various substrates, leading to changes in their optical properties. The molecular pathways involved include:
Binding to Proteins: this compound can bind to proteins, altering their conformation and function.
Interaction with Lipids: The dye can interact with lipid membranes, affecting their stability and permeability.
相似化合物的比较
Sudan I: An orange-red dye used in similar applications.
Sudan II: A red dye with applications in staining and coloring.
Sudan III: A red dye used in biological staining and industrial applications.
Sudan IV: A red dye used for staining and as a fuel dye.
Uniqueness of Sudan Green: this compound is unique due to its bright green color, which distinguishes it from the other Sudan dyes. Its specific chemical structure allows it to impart a green hue, making it valuable for applications where this color is desired.
属性
CAS 编号 |
4392-68-1 |
|---|---|
分子式 |
C28H22N2O3 |
分子量 |
434.5 g/mol |
IUPAC 名称 |
5-hydroxy-1,4-bis(4-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C28H22N2O3/c1-16-6-10-18(11-7-16)29-21-14-15-22(30-19-12-8-17(2)9-13-19)26-25(21)27(32)20-4-3-5-23(31)24(20)28(26)33/h3-15,29-31H,1-2H3 |
InChI 键 |
GYOOLBZBEMIASI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=C(C=C4)C)C(=O)C5=C(C3=O)C=CC=C5O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


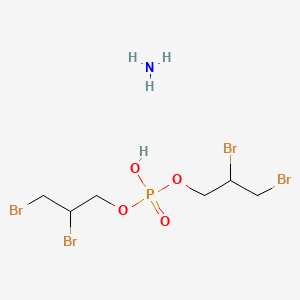

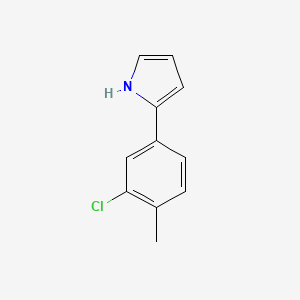
![benzyl-(3-morpholin-4-ium-4-ylpropyl)-[2-oxo-2-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethyl]azanium;dichloride](/img/structure/B13729472.png)


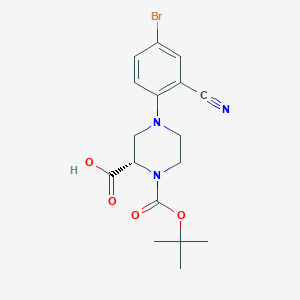
![{[(3S)-4-(Benzyloxy)-2,3-dimethylbutan-2-yl]oxy}(tert-butyl)dimethylsilane](/img/structure/B13729502.png)
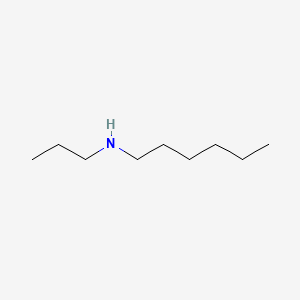

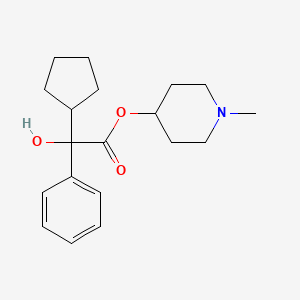

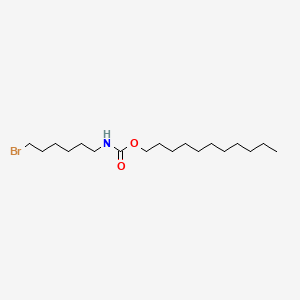
![ethyl 2-methyl-5-[(E)-3-oxobut-1-enyl]furan-3-carboxylate](/img/structure/B13729524.png)
